molecular formula C10H17NO B11916083 4(1H)-Quinolinone, octahydro-2-methyl-, (2S)- CAS No. 877076-38-5

4(1H)-Quinolinone, octahydro-2-methyl-, (2S)-

Cat. No.: B11916083
CAS No.: 877076-38-5
M. Wt: 167.25 g/mol
InChI Key: SEAPKWHFVCCJBB-UEJVZZJDSA-N
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Description

(2S)-2-Methyloctahydroquinolin-4(1H)-one is a heterocyclic organic compound with a unique structure that includes a quinoline backbone. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyloctahydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the desired product .

Industrial Production Methods: Industrial production methods for (2S)-2-Methyloctahydroquinolin-4(1H)-one often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyloctahydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydrogenated quinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-Methyloctahydroquinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Methyloctahydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

  • (2S,4aR,8aR)-2-Methyloctahydro-4(1H)-quinolinone
  • 2-Methoxyphenylpyridine-3-methanimine
  • 4’-Acetylbenzo-18-crown 6-ether

Comparison: Compared to similar compounds, (2S)-2-Methyloctahydroquinolin-4(1H)-one is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

877076-38-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(2S)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

InChI

InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8?,9?/m0/s1

InChI Key

SEAPKWHFVCCJBB-UEJVZZJDSA-N

Isomeric SMILES

C[C@H]1CC(=O)C2CCCCC2N1

Canonical SMILES

CC1CC(=O)C2CCCCC2N1

Origin of Product

United States

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